molecular formula C5H11N5 B13599881 1-ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole

1-ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole

Cat. No.: B13599881
M. Wt: 141.18 g/mol
InChI Key: SYXGOFJMFWMWDE-UHFFFAOYSA-N
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Description

1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole can be synthesized through a multi-step process. One common method involves the reaction of ethyl hydrazine with a suitable triazole precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at temperatures ranging from 0°C to 78°C for several hours .

Industrial Production Methods: Industrial production of this compound often involves scalable solvent-free reactions. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous solvents and reducing waste .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

  • 1-Ethyl-5-(hydrazinylmethyl)-1H-pyrazole
  • 1-Ethyl-5-methyl-1H-1,2,4-triazole-3-carboxylate

Comparison: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain applications, such as its potential use in high-energy-density materials and as a versatile ligand in coordination chemistry .

Properties

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)methylhydrazine

InChI

InChI=1S/C5H11N5/c1-2-10-5(3-8-6)7-4-9-10/h4,8H,2-3,6H2,1H3

InChI Key

SYXGOFJMFWMWDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CNN

Origin of Product

United States

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